1H-Pyrrolo[2,3-B]pyridine, 5-bromo-4-chloro-1-(phenylsulfonyl)-
Overview
Description
1H-Pyrrolo[2,3-B]pyridine, 5-bromo-4-chloro-1-(phenylsulfonyl)- is a derivative of 1H-Pyrrolo[2,3-b]pyridine . This compound is part of a class of compounds known as 7-azaindoles, which are known to exhibit a wide range of biological activities .
Synthesis Analysis
The compound 5-bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridine, a similar compound, was synthesized using a one-step substitution reaction . The structure of the compound was confirmed by 1H NMR, 13C NMR, FTIR, and X-ray diffraction .Molecular Structure Analysis
The molecular structure of 1H-Pyrrolo[2,3-b]pyridine has been determined using various techniques such as InChI and X-ray diffraction . The structure is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
While specific chemical reactions involving 1H-Pyrrolo[2,3-B]pyridine, 5-bromo-4-chloro-1-(phenylsulfonyl)- are not mentioned in the search results, it’s known that 7-azaindoles can be modified at the C3 and C5 positions via Negishi reaction, Suzuki cross-coupling reaction, Buchwald-Hartwig coupling, and Suzuki-Miyura coupling .Physical and Chemical Properties Analysis
The molecular weight of 1H-Pyrrolo[2,3-b]pyridine is 118.1359 . More physical and chemical properties of similar compounds have been studied using techniques like density functional theory (DFT), molecular electrostatic potential, and frontier molecular orbital .Scientific Research Applications
Palladium-Catalyzed Decarboxylative Couplings
- A study by Suresh et al. (2013) demonstrates the use of 1H-Pyrrolo[2,3-b]pyridines in palladium-catalyzed decarboxylative Suzuki and Heck couplings, producing a series of 2-aryl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridines. This method offers a novel route for synthesizing these compounds, showing their utility in organic synthesis (Suresh et al., 2013).
Synthesis and Characterization
- Research by Niu Wen-bo (2011) on the synthesis of related pyrrole derivatives highlights the importance of 1H-Pyrrolo[2,3-b]pyridines as intermediates in the synthesis of new compounds like chlor-antraniliprole, an insecticide. This study underlines the compound's role as a critical intermediate in chemical syntheses (Niu Wen-bo, 2011).
Chemical Reactions and Properties
- A paper by Herbert and Wibberley (1969) explored different methods for preparing 1H-Pyrrolo[2,3-b]pyridines, revealing their reactions with various electrophiles and the formation of derivatives through reactions like nitration, bromination, and Mannich base reaction. This study provides insights into the chemical behavior and versatility of these compounds (Herbert & Wibberley, 1969).
Crystal Structure Analysis
- The work by Selig et al. (2009) on a similar compound, 4-Chloro-1-(4-methylphenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine, focused on its crystal structure, contributing to a deeper understanding of the structural characteristics of such compounds (Selig et al., 2009).
Antibacterial Applications
- Abdel-Mohsen and Geies (2008) used 1H-Pyrrolo[2,3-b]pyridines for synthesizing compounds with potential antibacterial properties. This indicates the possible applications of these compounds in developing new antibacterial agents (Abdel-Mohsen & Geies, 2008).
Biological Evaluation as c-Met Inhibitors
- Liu et al. (2016) designed and synthesized 1H-pyrrolo[2,3-b]pyridine derivatives for evaluation as c-Met inhibitors. This indicates the potential use of these compounds in medical research, particularly in targeting specific enzymes for therapeutic purposes (Liu et al., 2016).
Mechanism of Action
Future Directions
The research on 1H-Pyrrolo[2,3-b]pyridine derivatives is ongoing, with a focus on developing these compounds as potent inhibitors of FGFR, which could be beneficial for cancer therapy . These compounds, due to their potent activities and low molecular weight, are appealing lead compounds for subsequent optimization .
Properties
IUPAC Name |
1-(benzenesulfonyl)-5-bromo-4-chloropyrrolo[2,3-b]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrClN2O2S/c14-11-8-16-13-10(12(11)15)6-7-17(13)20(18,19)9-4-2-1-3-5-9/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNWFHHBKLYJQMS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C(C(=CN=C32)Br)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrClN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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